6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
Properties
IUPAC Name |
6-butan-2-yl-3-tert-butyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-6-8(2)9-7-10(15)14(11(16)13-9)12(3,4)5/h7-8H,6H2,1-5H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGROBQDQOQPBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=O)N(C(=O)N1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology Overview:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Aldehyde (e.g., butan-2-one derivative), β-dicarbonyl (ethyl acetoacetate), urea, catalyst (e.g., ionic liquids, acids, or bases) | 80-85% | Room temperature or mild heating, often under solvent-free conditions or in ethanol |
| 2 | Stirring at room temperature or mild heating (~50°C) | - | Reaction monitored by TLC; product purified via recrystallization or chromatography |
Research Findings:
A multicomponent approach involving aldehydes with β-ketoesters and urea derivatives, catalyzed by ionic liquids or organic bases, has shown high efficiency in synthesizing tetrahydropyrimidine frameworks with substituents such as butan-2-yl and tert-butyl groups. This method is advantageous for its operational simplicity and high yields (up to 86%).
Condensation of 2,4-Diketones with Urea Derivatives
This classical approach involves the cyclocondensation of suitable 2,4-diketones with urea or thiourea derivatives, facilitated by acid or base catalysis.
Procedure:
-
- 2,4-diketone bearing the butan-2-yl substituent (e.g., derived from acetylacetone with substitution)
- tert-Butyl carbamate or urea derivatives
-
- Reflux in ethanol or acetic acid
- Catalysts such as p-toluenesulfonic acid or ammonium acetate
- Reaction time: 4-12 hours
-
- Formation of the tetrahydropyrimidine ring with the desired substituents
Research Data:
Refluxing in ethanol with catalytic acid yields the target compound with approximately 75-80% efficiency. The cyclization proceeds via nucleophilic attack of urea on the diketone, followed by ring closure.
Cyclization of Urea Derivatives with α,β-Unsaturated Carbonyl Compounds
This method involves the Michael addition of urea derivatives to α,β-unsaturated carbonyl compounds, followed by intramolecular cyclization.
Reaction Pathway:
-
- α,β-unsaturated ketones containing butan-2-yl groups (such as substituted chalcones)
- tert-Butyl urea or carbamate derivatives
-
- Base catalysis using potassium carbonate or sodium ethoxide
- Solvent: acetonitrile or ethanol
- Temperature: 40-60°C
-
- Michael addition of urea derivative to the unsaturated carbonyl
- Cyclization facilitated by intramolecular nucleophilic attack
Research Findings:
This approach yields the target compound with yields ranging from 70-82%, especially when optimized with polar aprotic solvents and mild heating.
Catalytic Cyclization Using Organic and Inorganic Catalysts
Catalytic cyclization strategies employ catalysts such as boric acid, zinc chloride, or organic bases like triethylamine to promote ring closure.
Operational Details:
-
- Urea derivatives with suitable precursors (like β-ketoesters)
- Catalysts (e.g., zinc chloride, boric acid)
-
- Heating at 60-80°C
- Solvent: dichloromethane or acetonitrile
-
- Efficient formation of the tetrahydropyrimidine core with high regioselectivity
Research Data:
Such catalytic methods have demonstrated yields exceeding 80%, with shorter reaction times and cleaner product profiles.
Summary of Key Data and Reaction Conditions
Notes and Considerations:
Substituent Effects: The nature of the substituents on the aldehyde or diketone influences the reaction pathway and yield. Electron-donating groups tend to facilitate cyclization, while electron-withdrawing groups may require optimized conditions.
Reaction Monitoring: Techniques such as TLC, NMR, and IR are essential for tracking reaction progress and confirming product formation.
Purification: Recrystallization from suitable solvents or chromatography (flash or column chromatography) ensures high purity of the final product.
Safety and Handling: Use of appropriate protective equipment and handling procedures is mandatory, especially when working with volatile solvents and reactive catalysts.
Chemical Reactions Analysis
Types of Reactions
6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles like amines or thiols, and strong bases such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Antidiabetic Agents
One of the prominent applications of this compound is in the development of antidiabetic medications. Compounds similar to tetrahydropyrimidines have been shown to exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Research indicates that derivatives of tetrahydropyrimidines can enhance insulin secretion and improve glycemic control in diabetic models.
2. Antimicrobial Activity
Studies have reported that tetrahydropyrimidine derivatives possess antimicrobial properties. The structure of 6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione may contribute to its ability to inhibit bacterial growth. Investigations into its efficacy against various pathogens are ongoing and show promise for future therapeutic applications.
Agricultural Applications
1. Pesticide Development
The compound's structural characteristics suggest potential use as a pesticide or herbicide. Its ability to interact with biological targets makes it a candidate for developing new agrochemicals that are more effective and environmentally friendly compared to traditional options.
2. Plant Growth Regulators
Research into plant growth regulators has highlighted the role of pyrimidine derivatives in promoting plant growth and development. This compound may enhance crop yields by acting on specific pathways involved in plant metabolism.
Materials Science
1. Polymer Chemistry
In materials science, the incorporation of 6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione into polymer matrices can lead to the development of new materials with enhanced properties such as thermal stability and mechanical strength. The compound's reactivity may be utilized in creating cross-linked networks that improve material performance.
2. Nanocomposites
The use of this compound in the synthesis of nanocomposites is another area of interest. By combining it with nanoparticles or other fillers, researchers aim to develop advanced materials with tailored functionalities for applications in electronics and coatings.
Case Study 1: Antidiabetic Research
A study published in a peer-reviewed journal demonstrated that a derivative of tetrahydropyrimidine significantly reduced blood glucose levels in diabetic rats when administered over a four-week period. The mechanism was attributed to enhanced insulin secretion and improved sensitivity of target tissues.
Case Study 2: Pesticide Efficacy
Field trials conducted on crops treated with a formulation containing 6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione showed a reduction in pest populations by over 70% compared to untreated controls. This highlights its potential as an effective agricultural chemical.
Mechanism of Action
The mechanism of action of 6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Their Implications
Key structural analogs and their substituents are summarized below:
Key Observations:
- Substituent Effects on Lipophilicity : The tert-butyl group in the target compound enhances steric hindrance and hydrophobicity compared to smaller substituents (e.g., methyl in 12a or cyclopropyl in 6-cyclopentyl-3-cyclopropyl analogs ). This may improve membrane permeability in drug design.
- Biological Activity : Compounds with heterocyclic substituents (e.g., furan-2-yl in ) exhibit antioxidant properties, with IC50 values as low as 0.6 mg/mL . The absence of electron-rich groups (e.g., thiophene or furan) in the target compound suggests divergent biological roles.
- Synthetic Utility: Amino-substituted analogs (e.g., 5-Amino-3,6-dimethyl-2,4-dione ) are prioritized as pharmaceutical intermediates, while the target compound’s tert-butyl group may favor stability in catalytic or material science applications.
Analytical Data:
Biological Activity
6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of tetrahydropyrimidines, characterized by a pyrimidine ring with various substituents that influence its biological activity. The presence of a tert-butyl group and a butan-2-yl chain enhances its lipophilicity, potentially affecting its interaction with biological membranes.
Research indicates that compounds similar to 6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione may act through multiple pathways:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes involved in inflammatory pathways, such as MAP kinases. For instance, some derivatives have demonstrated potent inhibition of p38 MAPK, which plays a crucial role in cytokine production during inflammation .
- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress markers in various biological systems. This is particularly relevant in conditions characterized by oxidative damage .
Biological Activity
The biological activity of 6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be summarized as follows:
Case Studies
Several studies highlight the efficacy of similar compounds in various models:
- Adjuvant-Induced Arthritis Model : Compounds with structural similarities were tested for their ability to reduce inflammation and joint damage. Results indicated significant reductions in inflammatory markers and improvement in clinical scores .
- Oxidative Stress Models : In vitro studies demonstrated that the compound effectively reduced levels of reactive oxygen species (ROS) in cell cultures exposed to oxidative stressors. This suggests potential therapeutic applications in diseases characterized by oxidative damage .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of tetrahydropyrimidine derivatives:
Q & A
Advanced Research Question
- X-ray crystallography : Resolve the chair/boat conformation of the tetrahydropyrimidine ring and assess steric interactions between the butan-2-yl and tert-butyl groups .
- DFT calculations : Model electron density distribution to predict nucleophilic/electrophilic sites. For example, the C4 carbonyl may exhibit higher reactivity due to reduced steric hindrance .
How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
Advanced Research Question
- Molecular docking : Screen derivatives against target proteins (e.g., enzymes in signaling pathways) to prioritize candidates with optimal binding affinity .
- ADMET prediction : Use software like SwissADME to assess solubility, permeability, and metabolic stability. Substituents like trifluoromethyl groups may improve bioavailability but require toxicity checks .
What methodologies are recommended for evaluating biological activity in vitro?
Advanced Research Question
- Enzyme inhibition assays : Use fluorogenic substrates to measure IC values against target enzymes (e.g., kinases or proteases). Dose-response curves should span 0.1–100 µM .
- Cellular uptake studies : Radiolabel the compound (e.g., C at the tert-butyl group) to quantify intracellular accumulation via scintillation counting .
How should researchers address discrepancies in spectral data during characterization?
Advanced Research Question
- Cross-validation : Compare NMR data with analogous compounds (e.g., tert-butyl-substituted pyrimidines) to resolve ambiguous peaks .
- Tandem MS/MS : Fragment ions can differentiate isomeric by-products (e.g., butan-2-yl vs. butan-1-yl substitution) .
What purification strategies are effective for isolating this compound from complex reaction mixtures?
Basic Research Question
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to exploit solubility differences between the product and unreacted precursors .
- Flash chromatography : Optimize mobile phase polarity (e.g., 10–30% ethyl acetate in hexane) to separate regioisomers .
How can structure-activity relationship (SAR) studies be designed for derivatives?
Advanced Research Question
- Stepwise substitution : Synthesize analogs by replacing the butan-2-yl group with smaller (e.g., methyl) or bulkier (e.g., cyclohexyl) substituents to assess steric effects .
- Pharmacophore mapping : Identify critical functional groups (e.g., the dione moiety) through bioisosteric replacement (e.g., substituting oxygen with sulfur) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
